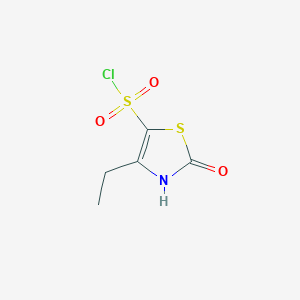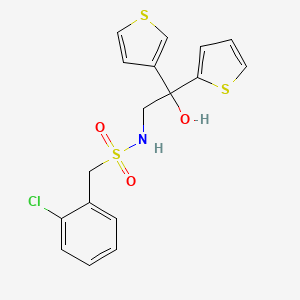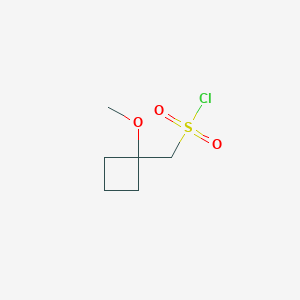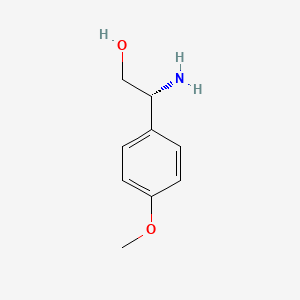
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C23H26Cl2N4O2 and its molecular weight is 461.39. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic Agents in Cancer Research : A study by Ghasemi, Sharifi, and Mojarrad (2020) explored a series of piperazin-2-one derivatives, including compounds similar to the one , for their cytotoxic activities against cancer cell lines. These compounds were synthesized through bioisosteric substitution and evaluated for their effectiveness in inhibiting cancer cell growth while showing lower cytotoxic activity against normal cell lines (Ghasemi, Sharifi, & Mojarrad, 2020).
Antimicrobial and Antifungal Applications : Gan, Fang, and Zhou (2010) investigated azole-containing piperazine derivatives, structurally related to the compound , for their antibacterial and antifungal activities. These compounds demonstrated moderate to significant efficacy against various microbial strains, comparing favorably with standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Antidepressant and Antianxiety Research : Kumar et al. (2017) focused on derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which are structurally similar to the compound . These derivatives were evaluated for their antidepressant and antianxiety effects in animal models, suggesting potential therapeutic applications (Kumar et al., 2017).
Antitubercular Agents : Jallapally et al. (2014) synthesized a series of piperazine-thiosemicarbazone hybrids, including structures resembling the compound , for their potential as antitubercular agents. They found some of these compounds to be potent against Mycobacterium tuberculosis, with a low toxicity profile (Jallapally et al., 2014).
Antihypertensive Agents : Marvanová et al. (2016) designed and synthesized new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, related to the compound , as potential antihypertensive agents. They explored the protonation of nitrogen atoms in these compounds and their pharmacological properties (Marvanová et al., 2016).
Anti-inflammatory Activity : Ahmed, Molvi, and Khan (2017) synthesized novel compounds including 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanones. These compounds were evaluated for their anti-inflammatory properties, showing significant activity in vitro and moderate activity in vivo (Ahmed, Molvi, & Khan, 2017).
Propiedades
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2.ClH/c1-30-21-8-5-18(6-9-21)7-10-22(29)26-13-15-27(16-14-26)23-25-11-12-28(23)20-4-2-3-19(24)17-20;/h2-6,8-9,11-12,17H,7,10,13-16H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNWVQJXGRFXIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2358526.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2358528.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2358529.png)

![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)



